(1-Benzylazetidin-3-yl)methanamine dihydrochloride
Overview
Description
(1-Benzylazetidin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A considerable amount of research focuses on the synthesis and characterization of novel compounds related to (1-Benzylazetidin-3-yl)methanamine dihydrochloride and its derivatives. For instance, the development of an optimized process for the preparation of 1-Benzylazetidin-3-ol, an industrially important intermediate for substituted azetidine, showcases the significance of these compounds in facilitating economical and efficient chemical processes (Reddy et al., 2011). This highlights the chemical's relevance in the synthesis of complex molecular structures, contributing to the advancement of organic chemistry and materials science.
Potential Anticonvulsant Agents
Research into novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with substituted aryl aldehydes/ketones and/cyclic ketones, has identified compounds with potential anticonvulsant activity (Pandey & Srivastava, 2011). These findings are crucial for the development of new therapeutic agents, particularly in the management and treatment of seizure disorders.
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of derivatives related to this compound. For example, the synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives showed variable degrees of activity, indicating the potential use of these compounds in combating microbial infections (Visagaperumal et al., 2010).
Drug Design and Catalysis
Benzimidazole derivatives, including those related to this compound, are known for their importance in drug design and catalysis. Their synthesis from reactions of o-phenylenediamine with amino acids using an ameliorable pathway suggests a broad spectrum of biomedical applications, from antimicrobial agents to catalysts in chemical reactions (Ajani et al., 2016).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .
Properties
IUPAC Name |
(1-benzylazetidin-3-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSMBTOMTMUVDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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